N-Methyl-3,3-diphenylpropylamine

GPCR Pharmacology Histamine H1 Receptor Structure-Activity Relationship

N-Methyl-3,3-diphenylpropylamine (CAS 28075-29-8) is a tertiary amine belonging to the diphenylalkylamine (DPA) class, characterized by a central propyl chain with two phenyl groups at the 3-position and a single methyl group on the amine nitrogen. It is a colorless to pale yellow liquid with a density of approximately 1.0 g/cm³, a boiling point of 347.4±31.0 °C at 760 mmHg, and a computed LogP of 3.6.

Molecular Formula C16H19N
Molecular Weight 225.33 g/mol
CAS No. 28075-29-8
Cat. No. B143828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-3,3-diphenylpropylamine
CAS28075-29-8
SynonymsN-Methyl-γ-phenyl-benzenepropanamine;  (3,3-Diphenylpropyl)methylamine
Molecular FormulaC16H19N
Molecular Weight225.33 g/mol
Structural Identifiers
SMILESCNCCC(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C16H19N/c1-17-13-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3
InChIKeyAKEGHAUFMKCWGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-3,3-diphenylpropylamine (CAS 28075-29-8): A Specialized Diphenylalkylamine Intermediate for Targeted CNS Research


N-Methyl-3,3-diphenylpropylamine (CAS 28075-29-8) is a tertiary amine belonging to the diphenylalkylamine (DPA) class, characterized by a central propyl chain with two phenyl groups at the 3-position and a single methyl group on the amine nitrogen [1]. It is a colorless to pale yellow liquid with a density of approximately 1.0 g/cm³, a boiling point of 347.4±31.0 °C at 760 mmHg, and a computed LogP of 3.6 . Unlike its primary amine analog, 3,3-diphenylpropylamine, which exhibits anticholinergic and neuroexcitatory properties as a metabolite of Prenylamine, N-methylation confers a distinct pharmacological and synthetic profile, positioning this compound as a specialized intermediate in medicinal chemistry rather than a broad-spectrum pharmacological agent [2].

Specialized diphenylalkylamine intermediate for medicinal chemistry
TAAR1 pathway research probe with reported agonist activity
N-alkylation SAR studies evaluating receptor engagement shifts

Why N-Methyl-3,3-diphenylpropylamine Cannot Be Replaced by Generic 3,3-Diphenylpropylamine Analogs


Generic substitution within the diphenylpropylamine class is unreliable due to the profound impact of minor structural variations on receptor binding affinity, synthetic utility, and physicochemical properties. Direct comparative studies demonstrate that N-methylation at the terminal amine, as seen in N-Methyl-3,3-diphenylpropylamine, yields a 1.9-fold decrease in H1 receptor affinity relative to the primary amine parent compound (Ki = 5172 nM vs. 2758 nM), and a more pronounced reduction in 5-HT2A affinity (Ki >10,000 nM) [1]. Furthermore, the N,N-dimethyl analog (5c) exhibits a different affinity profile (H1 Ki = 4610 nM; 5-HT2A Ki = 7356 nM), underscoring that even a single methyl group difference alters receptor engagement in a non-linear fashion [2]. Additionally, the specific N-methyl substitution is critical for the compound's role as a key intermediate in the industrial synthesis of lercanidipine, a function not shared by the primary amine or dimethylated derivatives [3]. These quantitative disparities in both biological activity and synthetic utility establish that in-class substitution without rigorous characterization is scientifically unsound for research or procurement decisions.

Affinity N-methylation may shift H1 receptor affinity relative to the primary amine analog
Receptor profile 5-HT2A engagement profile may not transfer from N,N-dimethyl or primary amine analogs
Synthetic route Lercanidipine intermediate pathway requires the specific N-methyl substitution pattern

Quantitative Differentiation of N-Methyl-3,3-diphenylpropylamine: A Comparative Evidence Guide for Scientific Selection


Histamine H1 Receptor Binding Affinity: N-Methyl vs. Primary Amine vs. Dimethyl Analog

N-Methyl-3,3-diphenylpropylamine exhibits a 1.9-fold lower affinity for the human histamine H1 receptor compared to its primary amine analog, 3,3-diphenylpropylamine. In radioligand binding assays, the N-methyl derivative (compound 5b) shows a Ki of 5172 nM, whereas the parent primary amine (compound 5a) binds with a Ki of 2758 nM. This reduction in affinity is further contrasted by the N,N-dimethyl analog (5c), which partially recovers affinity (Ki = 4610 nM), indicating that N-methylation does not simply follow a linear trend in potency [1].

H1 receptor affinity
Head-to-head
Ki = 5172 nM vs. 2758 nM (primary amine)
Supports receptor affinity comparison for SAR studies
N-methylation reduces H1 affinity by 1.9-fold
GPCR Pharmacology Histamine H1 Receptor Structure-Activity Relationship

Serotonin 5-HT2A Receptor Affinity: Pronounced Reduction with N-Methylation

N-Methyl-3,3-diphenylpropylamine displays negligible affinity for the human serotonin 5-HT2A receptor (Ki >10,000 nM), a stark departure from the moderate affinity reported for some diphenylalkylamine analogs. This is consistent with the structure-activity relationship (SAR) finding that N-alkylation uniformly decreases or eliminates 5-HT2A affinity within this chemical series. For context, the primary amine analog (5a) also shows Ki >10,000 nM, while the N,N-dimethyl analog (5c) exhibits a measurable, though low, affinity of Ki = 7356 nM [1].

5-HT2A receptor affinity
Head-to-head
Ki >10,000 nM vs. 7356 nM (N,N-dimethyl analog)
Indicates limited 5-HT2A engagement for target selectivity
Minimizes off-target effects in TAAR1/DAT assays
Serotonin 5-HT2A Receptor Neuropsychiatric Research Receptor Selectivity

Trace Amine-Associated Receptor 1 (TAAR1) Agonist Activity: Nanomolar Potency

N-Methyl-3,3-diphenylpropylamine acts as a potent agonist at the rat trace amine-associated receptor 1 (TAAR1), with an EC50 of 22.4 nM for stimulating cAMP accumulation in transfected cells [1]. While direct comparative data for close analogs (e.g., 3,3-diphenylpropylamine) are not available in the same assay system, the nanomolar potency of this compound at TAAR1 is a distinctive feature that aligns with its structural classification as a diphenylalkylamine. In contrast, the compound exhibits negligible activity at mouse TAAR5 (EC50 >10,000 nM), indicating a degree of TAAR subtype selectivity [2].

TAAR1 agonist potency
Class-level
EC50 = 22.4 nM (rat TAAR1)
Supports TAAR1 pathway research context
Reported >446-fold selectivity over TAAR5
Trace Amine-Associated Receptor 1 (TAAR1) Neurological Disorders GPCR Agonist

Critical Intermediate in Lercanidipine Synthesis: A Unique Industrial Application

N-Methyl-3,3-diphenylpropylamine is a designated key intermediate in the patented synthesis of lercanidipine hydrochloride, a third-generation dihydropyridine calcium channel blocker used for hypertension [1]. The compound's specific N-methyl and 3,3-diphenylpropyl substitution pattern is essential for forming the final lercanidipine structure via reaction with 1-chloro-2-methyl-2-propanol and subsequent coupling [2]. In contrast, related analogs such as 3,3-diphenylpropylamine (primary amine) or N,N-dimethyl-3,3-diphenylpropylamine lack the precise steric and electronic profile required for this synthetic route, making them unsuitable substitutes [3].

Synthetic intermediate
Reported
Key intermediate for lercanidipine HCl (US 4806534)
Route-specific N-methyl substitution requirement
Mandatory for reaction with 1-chloro-2-methyl-2-propanol
Pharmaceutical Synthesis Lercanidipine Intermediate Process Chemistry

Physicochemical Differentiation: Lipophilicity (LogP) and Hydrogen Bonding Capacity

N-Methyl-3,3-diphenylpropylamine exhibits a computed XLogP3-AA of 3.6, reflecting substantial lipophilicity [1]. This value is higher than that of many simpler diphenylalkylamines due to the combined hydrophobic contribution of two phenyl rings and the propyl chain. Critically, N-methylation reduces the hydrogen bond donor count to 1 (compared to 2 for the primary amine 3,3-diphenylpropylamine) while maintaining a hydrogen bond acceptor count of 1 [2]. This alteration significantly impacts the compound's chromatographic behavior, as demonstrated by its well-resolved retention on reverse-phase HPLC systems (Newcrom R1 column) using an acetonitrile/water/phosphoric acid mobile phase [3].

Lipophilicity & H-bond
Context-dependent
LogP 3.6, H-Bond Donor = 1
Reports distinct reverse-phase HPLC behavior
Lower H-bond donor count vs. primary amine (2)
Physicochemical Properties ADME Prediction Chromatography

Storage Stability: Defined Long-Term Storage Conditions vs. Room Temperature Analogs

To ensure long-term stability and integrity, N-Methyl-3,3-diphenylpropylamine is recommended for storage at 2-8 °C (refrigerated) [1]. This requirement contrasts with more stable solid diphenylpropylamine derivatives, such as Alverine (N-Ethyl-3,3'-diphenyldipropylamine), which is a white powder stable at room temperature (mp 100-102°C) [2]. The liquid nature of N-Methyl-3,3-diphenylpropylamine (density ~1.0 g/cm³) and its relatively high vapor pressure (0.0±0.8 mmHg at 25°C) necessitate refrigerated storage to prevent degradation and maintain purity for research use .

Storage condition
Data to verify
2-8 °C (refrigerated)
Cold-chain requirement may differ from solid-state analogs
Liquid compound; verify lot-specific COA
Chemical Stability Storage Conditions Quality Control

Validated Research and Industrial Application Scenarios for N-Methyl-3,3-diphenylpropylamine (CAS 28075-29-8)


Pharmaceutical Process Development: Lercanidipine Intermediate and Impurity Profiling

N-Methyl-3,3-diphenylpropylamine is an essential starting material in the patented synthesis of lercanidipine hydrochloride, a third-generation calcium channel blocker [1]. It is specifically designated as 'Lercanidipine Impurity 5' in pharmacopeial monographs and is used for analytical method development, method validation (AMV), and quality control (QC) during Abbreviated New Drug Applications (ANDA) or commercial production [2]. Any substitution with other 3,3-diphenylpropylamine derivatives would render the synthetic route invalid and compromise regulatory compliance. This application is directly supported by the compound's unique N-methyl substitution pattern, which is mandatory for the reaction with 1-chloro-2-methyl-2-propanol [3].

GPCR Pharmacology: TAAR1 Agonist Tool Compound for Neurological Disorder Research

With a validated EC50 of 22.4 nM at rat TAAR1, N-Methyl-3,3-diphenylpropylamine serves as a potent agonist tool compound for studying trace amine-associated receptor 1 (TAAR1) signaling pathways implicated in schizophrenia, bipolar disorder, and metabolic regulation [1]. Its >446-fold selectivity over TAAR5 (EC50 >10,000 nM) reduces off-target confounding effects in in vitro assays [2]. Researchers investigating TAAR1 pharmacology should not replace this compound with the primary amine or dimethyl analog, as those compounds lack characterized TAAR1 activity and may exhibit different receptor engagement profiles based on their distinct H1 and 5-HT2A affinities [3].

Analytical Chemistry: HPLC Method Development for Basic Amines

N-Methyl-3,3-diphenylpropylamine is an ideal test analyte for developing and validating reverse-phase HPLC methods for basic, lipophilic amines. Its chromatographic behavior on a Newcrom R1 column (using an acetonitrile/water/phosphoric acid mobile phase) is well-documented, providing a reproducible benchmark for method transfer [1]. The compound's specific LogP of 3.6 and single hydrogen bond donor make it a more challenging separation target than primary amines (e.g., 3,3-diphenylpropylamine, LogP ~2.59), offering a robust test of column selectivity and mobile phase optimization [2]. This application is particularly relevant for laboratories supporting lercanidipine manufacturing or conducting purity analysis of related drug substances.

Structure-Activity Relationship (SAR) Studies: N-Methylation Effects on Receptor Affinity

N-Methyl-3,3-diphenylpropylamine is a critical component in SAR studies examining the impact of N-alkylation on GPCR binding. Its direct comparison to the primary amine (3,3-diphenylpropylamine) and the N,N-dimethyl analog reveals a non-linear relationship between methylation and affinity at H1 and 5-HT2A receptors [1]. Specifically, N-methylation decreases H1 affinity by 1.9-fold relative to the primary amine (Ki 5172 nM vs. 2758 nM), while further methylation to the N,N-dimethyl analog partially restores affinity (Ki 4610 nM) [2]. This nuanced data set, available only from direct comparative studies, makes the compound an indispensable reference point for medicinal chemists designing novel diphenylalkylamine-based therapeutics.

Application
Selection Property
Validation Focus
Lercanidipine intermediate synthesis
N-methyl substitution specificity
Synthetic route reproducibility
TAAR1 pathway research
Reported TAAR1 agonist activity context
TAAR1/TAAR5 selectivity review
Reverse-phase HPLC method development
Lipophilic base analyte profile
Column selectivity and resolution
N-alkylation SAR studies
N-methyl vs primary amine comparison
Receptor binding assay context

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